

Application Note: Quantification of Methotrexate in Human Plasma by HPLC-UV

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Compound of Interest

Compound Name: Methotrexate

Cat. No.: B535133

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Introduction

Methotrexate (MTX) is a folate antagonist widely used in the treatment of various cancers and autoimmune diseases.[1][2][3] Therapeutic drug monitoring of **methotrexate** in plasma is crucial to ensure efficacy and prevent toxicity, especially during high-dose regimens.[2] This application note describes a robust and validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantification of **methotrexate** in human plasma.

Principle

The method involves the isolation of **methotrexate** from plasma samples, followed by chromatographic separation on a reversed-phase column and subsequent detection by UV spectrophotometry. The concentration of **methotrexate** is determined by comparing the peak area of the analyte in the sample to that of a known standard.

Experimental

A summary of exemplary chromatographic conditions and validation parameters from published methods is presented below.

Sample Preparation

Two common methods for plasma sample preparation for **methotrexate** analysis are protein precipitation and solid-phase extraction (SPE).

- **Protein Precipitation:** This is a simpler and faster method. It typically involves the addition of an acid, such as trichloroacetic acid, or an organic solvent like a mixture of methanol and acetonitrile, to the plasma sample to precipitate proteins.^[1] After centrifugation, the clear supernatant is injected into the HPLC system.
- **Solid-Phase Extraction (SPE):** This method provides a cleaner extract by selectively isolating the analyte from the plasma matrix. Phenyl-based SPE cartridges can be used, which retain **methotrexate** through π - π interactions, allowing for efficient separation from interfering substances.

Chromatographic Conditions

The following table summarizes typical HPLC-UV conditions for **methotrexate** analysis.

Parameter	Method 1	Method 2
Column	Octadecylsilane (C18), 250 x 4.6 mm	Synergi Hydro-RP, 50 x 2.0 mm, 2.5 μ m
Mobile Phase	TRIS-phosphate buffer (pH 5.7): methanol: acetonitrile (82:11:7)	Gradient elution with methanol and acetonitrile
Flow Rate	1.8 mL/min	Not Specified
Injection Volume	10 or 20 μ L	5 μ L
UV Detection	313 nm	Not Specified
Internal Standard	p-aminoacetophenone	Not Specified
Retention Time	Methotrexate: 4.4 min, Internal Standard: 6.5 min	Not Specified

Method Validation

The performance of the HPLC-UV method for **methotrexate** quantification is assessed through various validation parameters.

Parameter	Result
Linearity	A good linearity was observed for the standard curves.
Precision (Intra-day)	2.6% to 6%
Precision (Inter-day)	5.5% to 9.5%
Recovery	61.5% to 72.7%
Limit of Quantitation (LOQ)	0.1 μ M
Limit of Detection (LOD)	0.01 μ M

Protocols

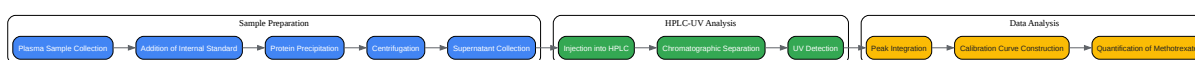
Protocol 1: Sample Preparation by Protein Precipitation

- Pipette 200 μ L of plasma sample (patient or standard) into a microcentrifuge tube.
- Add 20 μ L of the internal standard solution (p-aminoacetophenone).
- Vortex the mixture for 10 seconds.
- Add 40 μ L of 2 M trichloroacetic acid in ethanol to precipitate the proteins.
- Vortex the mixture vigorously for 2 minutes.
- Centrifuge at 3000 rpm for 15 minutes.
- Carefully collect the supernatant.
- Inject 10 or 20 μ L of the supernatant into the HPLC system.

Protocol 2: HPLC-UV Analysis

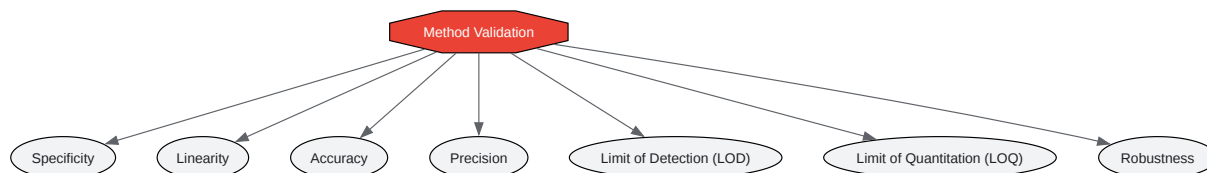
- Equilibrate the HPLC system with the mobile phase (TRIS-phosphate buffer (pH 5.7): methanol: acetonitrile (82:11:7)) at a flow rate of 1.8 mL/min until a stable baseline is achieved.
- Set the UV detector to a wavelength of 313 nm.
- Inject the prepared sample supernatant onto the C18 column.
- Run the analysis for a sufficient time to allow for the elution of the internal standard and **methotrexate** (approximately 10 minutes).
- Record the chromatogram and integrate the peak areas for **methotrexate** and the internal standard.
- Construct a calibration curve by plotting the ratio of the peak area of **methotrexate** to the internal standard against the concentration of the **methotrexate** standards.
- Determine the concentration of **methotrexate** in the patient samples from the calibration curve.

Visualizations



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Caption: Experimental workflow for **methotrexate** quantification in plasma.



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Caption: Key parameters for analytical method validation.

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